

Application Note: Omesdafexor Formulation for Oral Gavage in Rodents

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Compound of Interest

Compound Name: Omesdafexor

Cat. No.: B12393163

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation of **Omesdafexor** formulations suitable for oral gavage administration in rodent models. It includes information on solubility, excipients, and step-by-step procedures for preparation and administration.

Introduction:

Omesdafexor (MET642) is an oral Farnesoid X Receptor (FXR) agonist with therapeutic potential in inflammatory bowel disease and other metabolic conditions.[1][2] Preclinical evaluation in rodent models is a critical step in its development, requiring a reliable and reproducible method for oral administration. Oral gavage is a common and precise technique for delivering a specific dose of a compound directly into the stomach of a rodent.[3] This note details established formulations for **Omesdafexor** and the protocol for its administration via oral gavage.

Omesdafexor Formulation Data

Several vehicle compositions have been successfully used to prepare **Omesdafexor** solutions for in vivo oral administration in rodents. The choice of vehicle will depend on the specific requirements of the study, such as the desired concentration and dosing volume. The following tables summarize the quantitative data for preparing **Omesdafexor** formulations.

Table 1: **Omesdafexor** Aqueous-Based Formulation[1]

Component	Percentage of Final Volume	Example Volume for 1 mL	Purpose
Dimethyl Sulfoxide (DMSO)	10%	100 µL	Initial Solvent
PEG300	40%	400 µL	Co-solvent
Tween-80	5%	50 µL	Surfactant/Emulsifier
Saline (0.9% NaCl)	45%	450 µL	Vehicle
Omesdafexor	Target Concentration	e.g., 2.5 mg	Active Pharmaceutical Ingredient

Note: This formulation yields a clear solution with a solubility of up to 2.5 mg/mL. Ultrasonic treatment may be required to achieve full dissolution.

Table 2: **Omesdafexor** Cyclodextrin-Based Formulation

Component	Percentage of Final Volume	Example Volume for 1 mL	Purpose
Dimethyl Sulfoxide (DMSO)	10%	100 µL	Initial Solvent
20% SBE-β-CD in Saline	90%	900 µL	Solubilizing Agent & Vehicle
Omesdafexor	Target Concentration	e.g., 2.5 mg	Active Pharmaceutical Ingredient

Note: This formulation also achieves a clear solution with a solubility of up to 2.5 mg/mL and may require sonication.

Table 3: **Omesdafexor** Oil-Based Formulation

Component	Percentage of Final Volume	Example Volume for 1 mL	Purpose
Dimethyl Sulfoxide (DMSO)	10%	100 µL	Initial Solvent
Corn Oil	90%	900 µL	Vehicle
Omesdafexor	Target Concentration	e.g., 2.5 mg	Active Pharmaceutical Ingredient

Note: This formulation results in a clear solution with a solubility of up to 2.5 mg/mL. Ultrasonic assistance is recommended for dissolution.

Experimental Protocols

Preparation of Omesdafexor Formulation (Aqueous-Based Example)

This protocol describes the preparation of a 1 mL stock of **Omesdafexor** at a concentration of 2.5 mg/mL.

Materials:

- **Omesdafexor** powder
- Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% w/v NaCl in sterile water)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer

- Ultrasonic bath

Procedure:

- Weigh **Omesdafexor**: Accurately weigh 2.5 mg of **Omesdafexor** powder and place it in a sterile microcentrifuge tube.
- Initial Dissolution: Add 100 μ L of DMSO to the tube. Vortex thoroughly to dissolve the **Omesdafexor**.
- Add Co-solvent: Add 400 μ L of PEG300 to the solution and vortex until the mixture is homogeneous.
- Add Surfactant: Add 50 μ L of Tween-80 and vortex to ensure uniform mixing.
- Final Vehicle Addition: Add 450 μ L of saline to bring the total volume to 1 mL.
- Ensure Complete Dissolution: Vortex the final solution thoroughly. If any precipitate is visible, place the tube in an ultrasonic bath until the solution is clear.
- Storage: Store the prepared solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing aliquots.

Protocol for Oral Gavage in Rodents

This protocol provides a general guideline for oral gavage in mice and rats. All procedures should be performed by trained personnel and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Materials:

- Prepared **Omesdafexor** formulation
- Appropriately sized syringe (e.g., 1 mL)
- Gavage needle (feeding tube) of appropriate size and material (flexible or soft-tipped needles are recommended to reduce injury risk).

- Mice: 18-20 gauge, 1.5 inches long with a rounded tip.
- Rats: 16-18 gauge, 2-3 inches long.
- Animal scale for accurate weight measurement.
- Permanent marker.

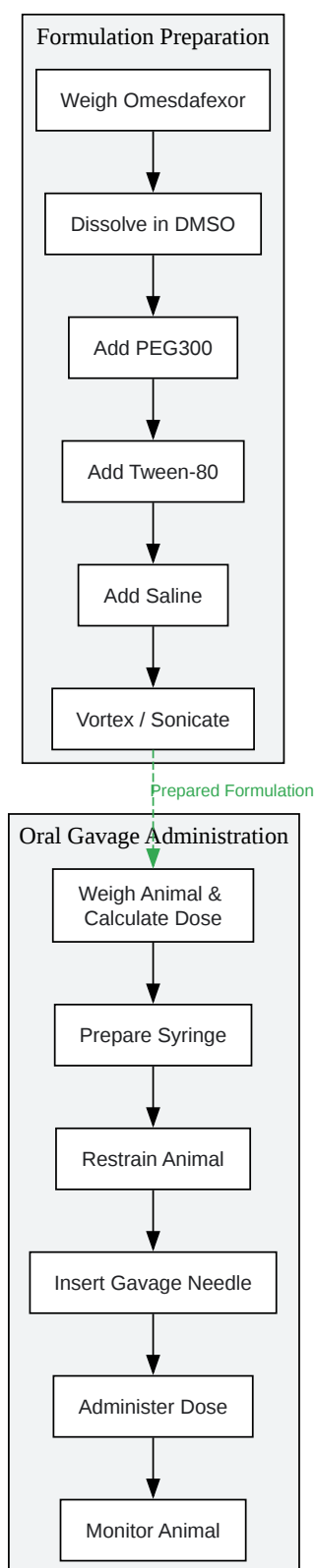
Procedure:

- Animal Preparation:
 - Weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats. Smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of complications.
 - If required by the study protocol, fast the animal for a short period (e.g., 4-6 hours) before dosing.
- Prepare the Dosing Equipment:
 - Draw the calculated volume of the **Omesdafexor** formulation into the syringe.
 - Measure the correct insertion length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib or xiphoid process (bottom of the sternum). Mark this length on the needle with a permanent marker to prevent over-insertion.
- Animal Restraint:
 - Restrain the rodent firmly but gently, ensuring the head and neck are aligned to create a straight path to the esophagus. The animal's body should be held in an upright position.
- Gavage Needle Insertion:
 - Gently insert the gavage needle into the diastema (the gap behind the incisors).
 - Advance the needle along the roof of the mouth towards the back of the throat. The animal will typically swallow as the tube enters the esophagus.

- The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw the needle and attempt re-insertion.
- Dose Administration:
 - Once the needle is inserted to the pre-measured depth, administer the formulation slowly and steadily over 2-3 seconds.
 - After administration, gently and slowly withdraw the needle following the same path of insertion.
- Post-Procedure Monitoring:
 - Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or adverse effects. Continue to monitor the animal as per the approved protocol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for preparing and administering **Omesdafexor** via oral gavage.



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Caption: Experimental workflow for **Omesdafexor** formulation and oral gavage.

Disclaimer: This application note is for research purposes only. All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.

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References

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